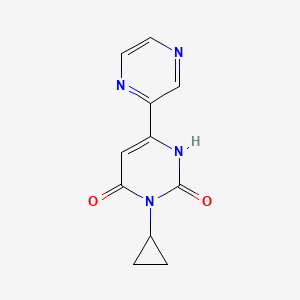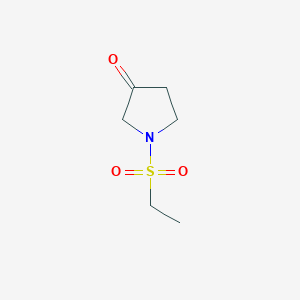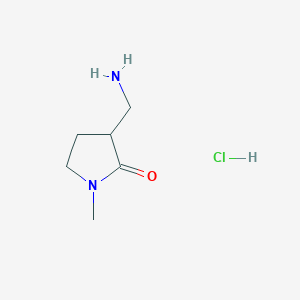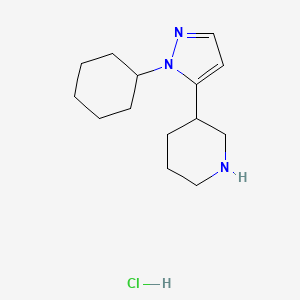
3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
The compound “3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like condensation, substitution, or addition, often facilitated by catalysts or under specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrimidines, for example, can undergo reactions like alkylation, acylation, nitration, and halogenation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined using various experimental techniques .Applications De Recherche Scientifique
Supramolecular Assemblies
The research on pyrimidine derivatives, such as 3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, contributes significantly to the field of supramolecular chemistry. Studies have demonstrated the ability of these compounds to form hydrogen-bonded supramolecular assemblies. For instance, the interaction of novel pyrimidine derivatives with 1,10-diaza-18-crown-6 has been shown to result in complex 2D and 3D networks through extensive intermolecular hydrogen bonding, highlighting their potential in creating new materials with specific properties (Fonari et al., 2004).
Nonlinear Optical Applications
The study of the molecular structure, vibrational spectra, and electronic properties of pyrimidine derivatives, including their HOMO-LUMO analysis and NBO study, provides valuable insights into their potential applications in nonlinear optics. The significant first hyperpolarizability of these compounds indicates their promise for use in nonlinear optical materials, which are crucial for various technological applications like optical switching and modulation (Al-Abdullah et al., 2014).
Thermodynamic Properties
Research on the thermodynamic properties of pyrimidine derivatives, including combustion energies, enthalpies of combustion and formation, and derivative analysis, contributes to a deeper understanding of their stability and reactivity. This knowledge is essential for designing and synthesizing new compounds with desired properties for various scientific and industrial applications (Klachko et al., 2020).
Catalytic Synthesis
Investigations into the catalytic synthesis of pyrimidine derivatives using ionic liquids and novel catalysts like l-proline nitrate have opened new pathways for efficient and environmentally friendly chemical synthesis. These studies not only provide a deeper understanding of the reaction mechanisms but also offer practical approaches for the synthesis of pyrimidine derivatives and related compounds, which have wide-ranging applications in medicinal chemistry and materials science (Cahyana et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-ethyl-6-(2-methylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(14-13(15)17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCISPVHWLEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)






![7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484213.png)